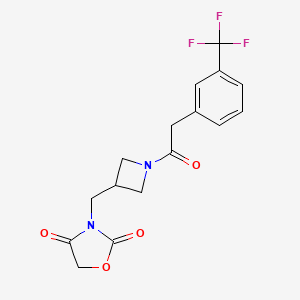

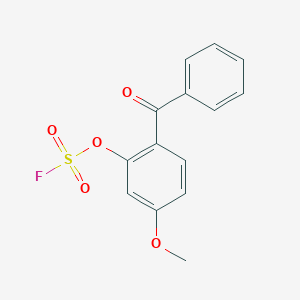

![molecular formula C15H21NO3S B2412719 6-甲基-2-丙酰氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯 CAS No. 302573-76-8](/img/structure/B2412719.png)

6-甲基-2-丙酰氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

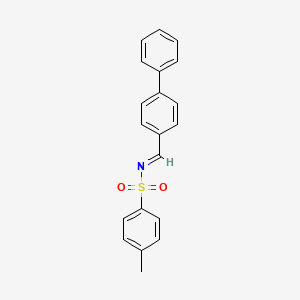

“Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a chemical compound. It is a derivative of tetrahydrobenzo[b]thiophene . It is an active pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .

Molecular Structure Analysis

The molecular structure of similar compounds like “Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Chemical Reactions Analysis

The reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile gave the hydrazone derivative .

Physical And Chemical Properties Analysis

The compound is a solid . The empirical formula is C12H17NO2S . The molecular weight is 239.33 . The SMILES string is CCOC(C1=C(N)SC(C2)=C1CCC2C)=O .

科学研究应用

Pharmaceutical Intermediate

This compound is an active pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical drugs, contributing to the development of new medications .

Synthesis of Schiff Bases

The condensation of the amino carboxyalkyl derivative of this compound with salicylaldehyde yields a potentially tridentate Schiff base . These Schiff bases are important in medicinal chemistry due to their biological activities.

Antimicrobial Activity

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have shown potent antibacterial and antifungal activities . For instance, compound S1 was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .

Antioxidant Activity

Some derivatives of this compound have demonstrated excellent antioxidant activity . For example, compounds S4 and S6 exhibited excellent antioxidant activity when compared with ascorbic acid .

Anticorrosion Activity

These compounds have also been evaluated for their anticorrosion activity . Compound S7, for instance, showed high anticorrosion efficiency .

Anticancer Activity

Certain derivatives of this compound have shown effective cytotoxic activity against human lung cancer cell lines . Compound S8, for example, showed effective cytotoxic activity against the human lung cancer cell line (A-549) at a dose of 10^−4 M .

Anti-inflammatory, Anti-psychotic, and Anti-arrhythmic Activities

Thiophene and its derivatives, including this compound, have shown a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, and anti-arrhythmic activities .

Kinase Inhibiting Activity

Thiophene derivatives have also been found to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This activity is particularly important in the field of oncology, as many cancers are driven by mutations in kinases .

未来方向

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been proven to be effectual drugs in present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用机制

Target of Action

Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic derivative of thiophene, a class of heterocyclic compounds known for their diverse biological activities Thiophene derivatives have been reported to exhibit antimicrobial activity against various microbial species, includingStaphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .

Mode of Action

It’s known that many thiophene derivatives exert their effects by interacting with bacterial cell walls or proteins, disrupting their function and leading to cell death .

Biochemical Pathways

Given its antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or protein production .

Result of Action

The compound has been reported to exhibit antimicrobial activity, indicating that it can inhibit the growth of or kill bacteria . It’s also been suggested to have anticancer activity, indicating potential cytotoxic effects on cancer cells .

属性

IUPAC Name |

ethyl 6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-4-12(17)16-14-13(15(18)19-5-2)10-7-6-9(3)8-11(10)20-14/h9H,4-8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIWQMHXUXEJNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

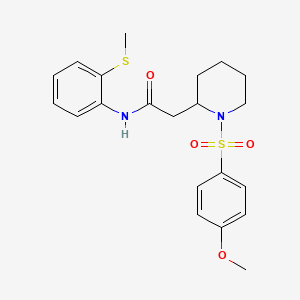

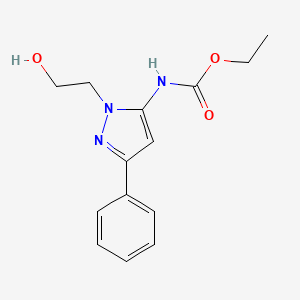

![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)

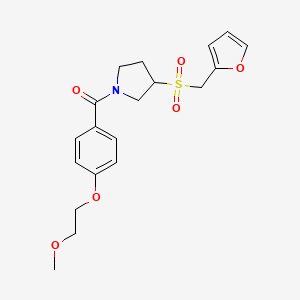

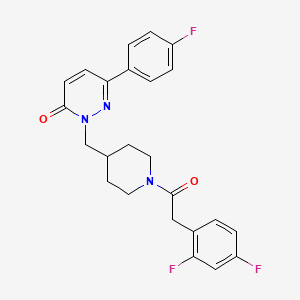

![(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2412645.png)

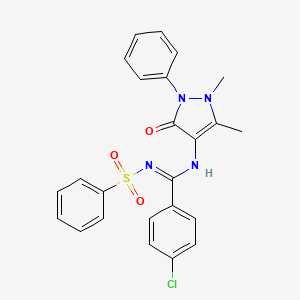

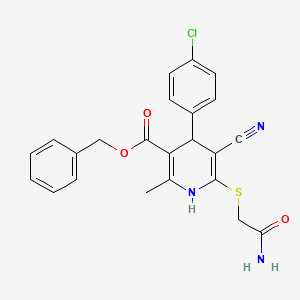

![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)

![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2412659.png)